(4Z)-4-benzylidene-2-(2,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-1-(2,5-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound belonging to the pyrazolone class. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a methyl group, and a phenylmethylidene group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-1-(2,5-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 2,5-dichlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(4Z)-1-(2,5-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4Z)-1-(2,5-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- (4Z)-1-(2,4-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-1-(2,6-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-1-(2,5-DICHLOROPHENYL)-3-ETHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness: The uniqueness of (4Z)-1-(2,5-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern and the presence of both dichlorophenyl and phenylmethylidene groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H12Cl2N2O |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
(4Z)-4-benzylidene-2-(2,5-dichlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C17H12Cl2N2O/c1-11-14(9-12-5-3-2-4-6-12)17(22)21(20-11)16-10-13(18)7-8-15(16)19/h2-10H,1H3/b14-9- |
InChI Key |
SKPGUYASUQCPIY-ZROIWOOFSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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